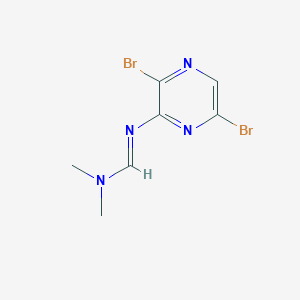
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid
Vue d'ensemble
Description
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a pyrrolidine ring attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid typically involves the reaction of 4-bromophenylacetic acid with pyrrolidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrolidine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-pyrrolidinophenyl ketone or 4-pyrrolidinobenzoic acid.
Reduction: Formation of 4-pyrrolidinophenyl ethanol.
Substitution: Formation of substituted (4-pyrrolidinophenyl)acetic acid derivatives.
Applications De Recherche Scientifique
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors or enzymes in the body. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Pyrrolidine: Does not contain the phenylacetic acid moiety, limiting its use in certain synthetic applications.
4-Pyrrolidinophenyl acetate: An ester derivative with different reactivity and solubility properties.
Uniqueness: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is unique due to the combination of the pyrrolidine ring and the phenylacetic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various chemical and biological applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industry.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(4-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Clé InChI |
ZFNIWSXJLHQUHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)



